molecular formula C16H26N2O3 B13914376 tert-Butyl 4-(prop-2-yn-1-yl)-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate

tert-Butyl 4-(prop-2-yn-1-yl)-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate

Cat. No.: B13914376
M. Wt: 294.39 g/mol
InChI Key: OFMWPGYIYNDAQO-UHFFFAOYSA-N
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Description

tert-Butyl 4-(prop-2-yn-1-yl)-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate is a complex organic compound known for its unique spirocyclic structure. This compound is characterized by the presence of a spiro junction, which connects two rings through a single atom. The tert-butyl group and the prop-2-yn-1-yl substituent add to its structural complexity, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(prop-2-yn-1-yl)-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of tert-butyl 9-benzyl-3,9-diazaspiro[5.5]undecane-3-carboxylate with prop-2-yn-1-yl reagents under specific conditions. For instance, the reaction can be carried out under an argon atmosphere with wet palladium on carbon (Pd/C) as a catalyst in tetrahydrofuran (THF) solution. The reaction mixture is stirred at 40°C for 40 hours under 45 psi .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, likely due to its specialized applications and the complexity of its synthesis. the principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(prop-2-yn-1-yl)-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using hydrogenation techniques with catalysts like Pd/C.

    Substitution: Nucleophilic substitution reactions can occur at the spiro junction or other reactive sites.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Hydrogen gas (H₂) with Pd/C catalyst.

    Nucleophiles: Halides, amines, and other nucleophilic species.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alkanes or alcohols.

Scientific Research Applications

tert-Butyl 4-(prop-2-yn-1-yl)-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of novel materials and chemical processes

Mechanism of Action

The mechanism of action of tert-Butyl 4-(prop-2-yn-1-yl)-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets tert-Butyl 4-(prop-2-yn-1-yl)-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate apart is its unique spirocyclic structure combined with the presence of both an oxa and diaza moiety. This combination provides distinct chemical properties and reactivity patterns, making it a valuable compound for specialized research and applications.

Properties

Molecular Formula

C16H26N2O3

Molecular Weight

294.39 g/mol

IUPAC Name

tert-butyl 4-prop-2-ynyl-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate

InChI

InChI=1S/C16H26N2O3/c1-5-8-17-11-12-20-16(13-17)6-9-18(10-7-16)14(19)21-15(2,3)4/h1H,6-13H2,2-4H3

InChI Key

OFMWPGYIYNDAQO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CN(CCO2)CC#C

Origin of Product

United States

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